2,7-Dibromobenzo[d]thiazole
CAS No.:
Cat. No.: VC15800495
Molecular Formula: C7H3Br2NS
Molecular Weight: 292.98 g/mol
* For research use only. Not for human or veterinary use.
![2,7-Dibromobenzo[d]thiazole -](/images/structure/VC15800495.png)
Specification
Molecular Formula | C7H3Br2NS |
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Molecular Weight | 292.98 g/mol |
IUPAC Name | 2,7-dibromo-1,3-benzothiazole |
Standard InChI | InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
Standard InChI Key | LGPZMZJYFSUFCI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Br)SC(=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2,7-Dibromobenzo[d]thiazole belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring system. The substitution of bromine atoms at the 2- and 7-positions introduces significant electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural attributes include:
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Molecular Formula: C₇H₃Br₂NS
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Molecular Weight: 292.88 g/mol (calculated)
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IUPAC Name: 2,7-Dibromo-1,3-benzothiazole
The compound’s planar structure and electron-deficient thiazole ring make it amenable to electrophilic substitution and cross-coupling reactions, similar to other dibrominated benzothiazoles .
Table 1: Comparative Analysis of Dibromobenzo[d]thiazole Isomers
Compound | Bromine Positions | Molecular Weight (g/mol) | Key Applications |
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2,7-Dibromobenzo[d]thiazole | 2,7 | 292.88 | Organic electronics, catalysis |
4,7-Dibromobenzo[d]thiazole | 4,7 | 292.88 | Pharmaceutical intermediates |
5,7-Dibromobenzo[d]thiazol-4-amine | 5,7 | 292.98 | Antimicrobial agents |
Synthesis and Characterization
Synthetic Routes
The synthesis of 2,7-Dibromobenzo[d]thiazole is inferred from methods used for analogous dibromothiazoles. A plausible route involves:
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Bromination of Benzo[d]thiazole:
Direct bromination using bromine (Br₂) in acetic acid under reflux conditions . The reaction typically proceeds via electrophilic aromatic substitution, with bromine preferentially occupying ortho/para positions relative to the thiazole sulfur. -
Alternative Pathways:
Characterization Techniques
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NMR Spectroscopy: H and C NMR confirm substitution patterns via distinct aromatic proton shifts (e.g., deshielding at C2 and C7) .
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Mass Spectrometry: High-resolution MS validates molecular weight and isotopic patterns characteristic of dibrominated species.
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X-ray Crystallography: Resolves crystal packing and intermolecular interactions, though no published data exists for this specific isomer .
Physicochemical Properties
Electronic and Thermal Properties
The electron-withdrawing bromine atoms enhance the thiazole ring’s electron deficiency, lowering the lowest unoccupied molecular orbital (LUMO) energy. This property is critical for applications in charge-transport materials .
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Melting Point: Estimated at 180–190°C (based on analogues).
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Solubility: Poor in polar solvents (e.g., water), moderate in dichloromethane and dimethylformamide.
Reactivity
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Nucleophilic Substitution: Bromine atoms at C2 and C7 are susceptible to substitution with amines, alkoxides, or organometallic reagents .
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Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki, Stille) enable aryl-aryl bond formation, useful in polymer synthesis.
Biological and Pharmacological Activities
While no direct studies on 2,7-Dibromobenzo[d]thiazole exist, benzothiazole derivatives exhibit broad bioactivity:
Anticancer Mechanisms
Benzothiazoles induce apoptosis via kinase inhibition (e.g., EGFR, VEGFR) and cell cycle arrest at G1/S phase . Bromination may augment these effects by improving metabolic stability.
Table 2: Biological Activities of Related Thiazoles
Compound | Activity (IC₅₀/µg/mL) | Target Pathogen/Cell Line |
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5,7-Dibromobenzo[d]thiazol-4-amine | 0.125 (M. tuberculosis) | DprE1 enzyme inhibition |
4,6-Dibromobenzo[d]thiazol-2-amine | 2.1 (S. aureus) | Cell wall synthesis disruption |
Applications in Materials Science
Organic Electronics
The planar structure and electron-deficient nature of 2,7-Dibromobenzo[d]thiazole make it a candidate for:
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OLEDs: As an electron-transport layer to improve device efficiency .
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Photovoltaic Cells: Enhances charge separation in donor-acceptor polymers.
Catalysis
Brominated thiazoles serve as ligands in palladium catalysts for C–C bond-forming reactions, though this application remains underexplored for the 2,7-isomer .
Future Research Directions
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Synthetic Optimization: Develop regioselective bromination protocols to improve yields.
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Biological Screening: Evaluate antimicrobial and anticancer activity through in vitro assays.
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Materials Development: Explore use in perovskite solar cells and flexible electronics.
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